molecular formula C12H18Cl2N2 B7898479 1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride

1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7898479
M. Wt: 261.19 g/mol
InChI Key: HFJZPPHOLCSNJY-UHFFFAOYSA-N
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Description

1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a piperidine derivative featuring a benzyl group substituted with a chlorine atom at the meta position and an amine group at the 3-position of the piperidine ring, forming a hydrochloride salt. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical research. The meta-chloro substituent on the benzyl group may influence electronic and steric properties, affecting interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15;/h1,3-4,7,12H,2,5-6,8-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJZPPHOLCSNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the alkylation of a pre-formed piperidin-3-amine derivative using 3-chlorobenzyl chloride or bromide. The reaction typically proceeds via an SN2 mechanism, facilitated by polar aprotic solvents and inorganic bases.

Procedure

  • Starting Material : Piperidin-3-amine (1.0 equiv) dissolved in acetonitrile or dimethylformamide (DMF).

  • Base : Sodium hydroxide (1.2–1.5 equiv) added to deprotonate the amine.

  • Alkylation : 3-Chlorobenzyl chloride (1.1 equiv) introduced dropwise at 0–5°C, followed by warming to room temperature.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.

  • Salt Formation : Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
SolventAcetonitrile7898.5
Temperature25°C8299.2
BaseK₂CO₃7597.8
Reaction Time12 h8098.7

Key Advantages :

  • High reproducibility and scalability.

  • Minimal side products due to controlled temperature.

Reductive Amination of 3-Chlorobenzylpiperidinone

Reaction Overview

This two-step approach involves:

  • Synthesis of 3-Chlorobenzylpiperidinone : Cyclization of N-(3-chlorobenzyl)-β-alanine derivatives.

  • Reductive Amination : Conversion of the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) or hydrogenation.

Step 1: Cyclization

  • Substrate : N-(3-Chlorobenzyl)-β-alanine ethyl ester (1.0 equiv).

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Intermediate : 3-Chlorobenzylpiperidin-4-one (yield: 65–70%, purity: 95%).

Step 2: Reductive Amination

  • Reducing Agent : NaBH₃CN (1.5 equiv) in methanol at 0°C.

  • Workup : Acidic extraction (HCl), followed by recrystallization in isopropanol.

Performance Metrics

StepYield (%)Purity (%)
Cyclization6894.5
Reductive Amination7298.9

Key Advantages :

  • Avoids harsh alkylation conditions.

  • Suitable for gram-scale synthesis.

Catalytic Hydrogenation of Nitrile Precursors

Reaction Overview

A three-step synthesis starting from 3-chlorobenzyl chloride and piperidin-3-carbonitrile:

  • Alkylation : Formation of 1-(3-chlorobenzyl)-piperidin-3-carbonitrile.

  • Hydrogenation : Catalytic reduction of the nitrile to the amine.

  • Salt Formation : Precipitation with HCl.

Procedure Details

  • Alkylation : Piperidin-3-carbonitrile (1.0 equiv), 3-chlorobenzyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 h.

  • Hydrogenation : H₂ gas (50 psi) over Raney Ni catalyst in ethanol at 60°C.

  • Isolation : Filtration, solvent removal, and HCl treatment.

Efficiency Data

ParameterConditionYield (%)
Catalyst Loading5% Raney Ni85
Hydrogen Pressure50 psi88
Temperature60°C90

Key Advantages :

  • High selectivity for the primary amine.

  • Compatible with industrial-scale production.

Comparative Analysis of Methods

Cost and Scalability

MethodCost (USD/g)ScalabilityEnvironmental Impact
Nucleophilic Substitution12.50HighModerate (DMF use)
Reductive Amination18.75ModerateLow
Catalytic Hydrogenation9.80HighLow (ethanol solvent)

Purity and Yield

MethodAverage Yield (%)Purity (%)
Nucleophilic Substitution7898.5
Reductive Amination7097.8
Catalytic Hydrogenation8599.1

Challenges and Innovations

Stereochemical Control

  • Issue : Unwanted racemization during reductive amination.

  • Solution : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes).

Byproduct Formation

  • Issue : Over-alkylation in nucleophilic substitution.

  • Mitigation : Slow addition of 3-chlorobenzyl chloride at low temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chlorine Position : The 4-chloro-benzyl isomer (261.19 g/mol) differs in the chloro substituent's position, which alters electronic effects (para vs. meta). Para-substituted compounds often exhibit distinct steric and electronic profiles compared to meta-substituted analogues, impacting receptor binding or metabolic stability .
  • Heterocyclic vs.
  • Functional Groups : Ketone () and ester () derivatives lack the primary amine, reducing basicity and altering solubility. These groups are often utilized as intermediates in multi-step syntheses rather than direct bioactive agents .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 1-(4-chloro-benzyl) derivative) generally exhibit higher aqueous solubility than free bases, critical for in vitro assays. Pyrimidinyl compounds with methylsulfanyl groups () may display lower solubility due to hydrophobicity .
  • Thermal Stability : 1-Benzyl-3-piperidone (MP: 170–176°C) and its carboethoxy derivative (MP: ~170°C with decomposition) suggest moderate thermal stability, whereas amine hydrochlorides often decompose at lower temperatures .

Biological Activity

1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an amine functional group. This structure allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to significant biological effects.

Key Mechanisms:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • Hydrophobic Interactions : The chlorobenzyl moiety enhances the compound's affinity for lipid membranes and hydrophobic pockets in proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit significant antimicrobial properties against a range of bacterial and fungal strains.
  • Neuropharmacological Effects : It has been investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting possible applications in treating psychiatric disorders.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated a notable zone of inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for the most active derivatives .

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound10 - 296 - 12.5
Ciprofloxacin (control)30 - 35<4

Neuropharmacological Studies

In neuropharmacological studies, the compound has shown potential in modulating dopamine D2 and serotonin 5-HT receptor activity. These interactions suggest its utility in addressing mood disorders and neurodegenerative diseases . Further exploration is warranted to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various piperidine derivatives were screened for antimicrobial activity. The results demonstrated that compounds with similar structural features to this compound exhibited enhanced antimicrobial properties compared to standard antibiotics .

Case Study 2: Neuroactive Properties

A recent investigation into the neuroactive properties of this compound highlighted its potential as a therapeutic agent in managing conditions like depression and anxiety. The study focused on its interaction with serotonin receptors, providing insights into its pharmacological profile .

Q & A

Q. What are the recommended storage conditions and stability parameters for 1-(3-Chloro-benzyl)-piperidin-3-ylamine hydrochloride?

  • Methodological Answer : The compound should be stored at -20°C in a tightly sealed container under inert gas to prevent degradation. Stability studies indicate a shelf life of ≥5 years under these conditions . For laboratory use, avoid exposure to moisture, heat, and static discharge. Stability under experimental conditions (e.g., aqueous solutions, varying pH) should be pre-tested via HPLC or LC-MS to confirm integrity prior to use .
ParameterRecommended ConditionEvidence Source
Storage Temperature-20°C
Stability Duration≥5 years
Light SensitivityProtect from light

Q. How can researchers safely handle and dispose of this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of accidental exposure:
  • Inhalation : Move to fresh air and seek medical attention.
  • Skin contact : Wash with soap and water for 15 minutes.
    Waste disposal must follow institutional guidelines for halogenated amines. Collect waste in dedicated containers and collaborate with certified chemical disposal services to prevent environmental release .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common approach involves reductive amination of 3-chlorobenzaldehyde with piperidin-3-ylamine, followed by hydrochloric acid salt formation. Key steps include:

Nucleophilic substitution to attach the benzyl group.

Catalytic hydrogenation with Pd/C or NaBH₄ for amine reduction.
Reaction progress should be monitored via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterized by NMR (¹H, ¹³C) and HRMS .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict energy barriers for intermediates. Pair computational results with high-throughput screening to validate optimal conditions (e.g., solvent polarity, temperature). Feedback loops between simulations and experimental data refine reaction yields and reduce trial-and-error approaches .
Computational ToolApplicationOutcome Metric
DFT (B3LYP/6-31G*)Transition state analysisActivation energy (kcal/mol)
Molecular DynamicsSolvent interaction modelingReaction rate constants

Q. How can structural analogs inform the pharmacological profiling of this compound?

  • Methodological Answer : Compare arylcyclohexylamine derivatives (e.g., 3-methyl PCP, 3-fluoro PCP) to assess structure-activity relationships (SAR). For example:
  • Receptor binding assays : Test affinity for NMDA receptors using radiolabeled ligands (³H-MK-801).
  • Behavioral studies : Use rodent models to evaluate discriminative stimulus effects (dose range: 1–10 mg/kg, i.p.).
    Contradictions in data (e.g., unexpected receptor off-target effects) require dose-response re-evaluation and metabolite analysis via LC-MS/MS .

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use multivariate analysis (e.g., PCA) to identify degradation pathways (hydrolysis, oxidation). If discrepancies persist:

Validate analytical methods (HPLC-DAD vs. LC-MS).

Isolate degradation products for structural elucidation (NMR, X-ray crystallography).
Document batch-specific variations in Certificates of Analysis (CoA) to trace data inconsistencies .

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